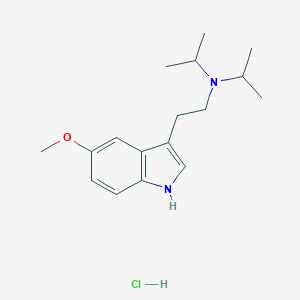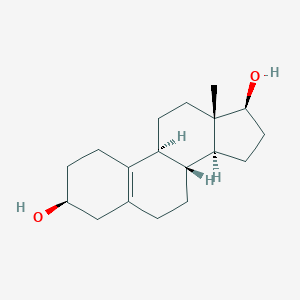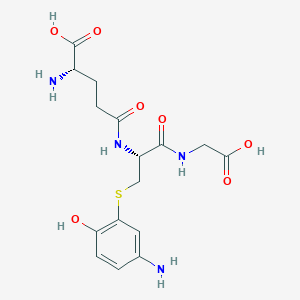
5-Methoxy-N,N-Diisopropyltryptaminhydrochlorid
Übersicht
Beschreibung
5-Methoxy-n,n-diisopropyltryptamine hydrochloride, also known as 5-Methoxy-n,n-diisopropyltryptamine hydrochloride, is a useful research compound. Its molecular formula is C17H27ClN2O and its molecular weight is 310.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-n,n-diisopropyltryptamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxy-n,n-diisopropyltryptamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-n,n-diisopropyltryptamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
5-MeO-DiPT ist ein psychedelisches Tryptamin und das Methoxyderivat von Diisopropyltryptamin (DiPT) . Der Mechanismus, der die halluzinogenen und entheogenen Wirkungen von 5-MeO-DiPT hervorruft, wird hauptsächlich auf die Agonisierung des 5-HT 2A-Rezeptors zurückgeführt . Zusätzliche Wirkmechanismen wie die Hemmung der Monoaminoxidase (MAOI) können ebenfalls eine Rolle spielen . Die stärkste Rezeptorbindungsaffinität für 5-MeO-DiPT liegt am 5-HT 1A-Rezeptor .
Neurotoxizität
5-MeO-DiPT wurde bei Ratten als neurotoxisch befunden .
Überdosis
Übermäßige Dosen von 5-MeO-DiPT haben zu einer klinischen Vergiftung geführt, die sich durch Übelkeit, Erbrechen, Agitation, Hypotonie, Mydriasis, Tachykardie und Halluzinationen auszeichnete . Eine Reihe dieser Überdosierungen wird auf die verlängerte Wirkdauer des Arzneimittels zurückgeführt .
Metabolismusstudie
5-Methoxy-N,N-Diisopropyltryptaminhydrochlorid wurde verwendet, um den Mechanismus des Metabolismus von 9-Methyl 1,2,3,4,6,7,12,12 b -Octahydroindolo [2,3-a]quinolizin bei Ratten zu untersuchen .
Nachweis im Urin
Es wurde als interner Standard bei der Bestimmung der Urinmetabolite von 5-Methoxy-N,N-Diisopropyltryptamin beim Menschen verwendet .
Wirkmechanismus
5-Methoxy-n,n-diisopropyltryptamine hydrochloride (5-MeO-DIPT)
, also known as Foxy Methoxy , is a psychedelic tryptamine used recreationally for its hallucinogenic effects . Here is an overview of its mechanism of action:
Target of Action
The primary targets of 5-MeO-DIPT are the serotonin receptors, specifically the 5-HT2A and 5-HT1A receptors . These receptors play a crucial role in mood regulation, anxiety, and the perception of reality.
Mode of Action
5-MeO-DIPT acts primarily as an agonist at the 5-HT2A receptor, meaning it binds to these receptors and activates them . This activation is thought to lead to the hallucinogenic effects observed with 5-MeO-DIPT. It may also inhibit monoamine oxidase (MAOI), an enzyme that breaks down neurotransmitters like serotonin .
Biochemical Pathways
It’s also suggested that 5-MeO-DIPT blocks the function of serotonin and dopamine transporters .
Pharmacokinetics
5-MeO-DIPT is orally active, with effects beginning 20 to 30 minutes after administration and peaking between 1 to 1.5 hours
Result of Action
The activation of serotonin receptors by 5-MeO-DIPT can lead to a range of effects, including altered perception of reality, mood changes, and hallucinations . Some users also report sound distortion .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-MeO-DiPT acts as a potent serotonin transporter (SERT) inhibitor and displays high affinity at serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors . This interaction with serotonin receptors is thought to be responsible for its hallucinogenic effects .
Cellular Effects
5-MeO-DiPT increases the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat striatum, nucleus accumbens, and frontal cortex . It also produces serious adverse effects, but its pharmacological profile is not well recognized .
Molecular Mechanism
The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DiPT is thought to result primarily from 5-HT2A receptor agonism . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .
Temporal Effects in Laboratory Settings
5-MeO-DiPT produces effects with an onset of 20 to 30 minutes and with peak effects occurring between 1 to 1.5 hours after administration . DNA single and double-strand breaks persisted up to 60 days after the treatment, indicating marked neurotoxicity of 5-MeO-DiPT .
Dosage Effects in Animal Models
In animal models, 5-MeO-DiPT at doses of 5, 10, and 20 mg/kg increased extracellular DA, 5-HT, and glutamate level . Many users note an unpleasant body load accompanies higher dosages .
Metabolic Pathways
Three major metabolic pathways were revealed for 5-MeO-DiPT: O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), direct hydroxylation on position 6 of the aromatic ring of 5-MeO-DiPT, and side chain degradation by N-deisopropylation .
Transport and Distribution
5-MeO-DiPT is often administered orally as either powder, tablets or capsules at doses ranging from 6-20 mg . Other routes of administration include smoking and snorting .
Subcellular Localization
Its potent cytotoxic effect was demonstrated in COS-7 cells and in SH-SY5Y and Hep G2 cell lines
Eigenschaften
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBJXWFHKCUFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048900 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-63-3 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2426-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ048VQB9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















